1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione
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Overview
Description
1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C10H7FN2O3 It is known for its unique structure, which includes an imidazolidine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione typically involves the reaction of 2-fluorobenzylamine with maleic anhydride, followed by cyclization. The reaction conditions often require a solvent such as acetic acid and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidines and imidazolidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinergic enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Fluorophenyl)methyl]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione
- 1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione
Uniqueness
1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher inhibitory activity against cholinergic enzymes, making it a promising candidate for further research and development .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-7-4-2-1-3-6(7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQUSLQIJCGLIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=O)NC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666297 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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